molecular formula C9H9BrO3 B1266749 2-(4-Bromo-2-methylphenoxy)acetic acid CAS No. 6956-82-7

2-(4-Bromo-2-methylphenoxy)acetic acid

Cat. No. B1266749
CAS RN: 6956-82-7
M. Wt: 245.07 g/mol
InChI Key: RPRFEMOMSGWISD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Bromo-2-methylphenoxy)acetic acid involves multiple steps, including alkylation, reduction, and bromination techniques. For instance, a building synthon for novel hypoglycemic agents was synthesized through a facile method, demonstrating the potential for creating complex molecules from simpler precursors (Altowyan et al., 2022). Moreover, the regioselective bromination of phenolic precursors has been utilized to achieve specific substitutions on the aromatic ring, yielding high-purity products in substantial yields (Guzei et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Bromo-2-methylphenoxy)acetic acid has been elucidated using X-ray crystallography, revealing intricate details about the arrangement and orientation of atoms within the molecule. The crystalline form of a related compound, for example, was determined to belong to the triclinic crystal system, with specific unit cell parameters indicating the ordered nature of molecular packing (Altowyan et al., 2022). Such analyses provide valuable insights into the molecular geometry and potential intermolecular interactions.

Chemical Reactions and Properties

The reactivity of 2-(4-Bromo-2-methylphenoxy)acetic acid derivatives has been explored in various contexts, including their potential as intermediates in the synthesis of biologically active compounds. These studies highlight the versatility of bromophenols in undergoing chemical transformations, such as oxidative bromination and coupling reactions, to yield novel compounds with significant biological activities (Mukhopadhyay et al., 1999).

Physical Properties Analysis

The physical properties of 2-(4-Bromo-2-methylphenoxy)acetic acid and its derivatives, including solubility, melting points, and crystalline structure, have been characterized to understand their behavior in various solvents and conditions. These properties are crucial for designing synthesis protocols and predicting the stability and reactivity of the compounds under different environmental conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of 2-(4-Bromo-2-methylphenoxy)acetic acid in chemical reactions. Studies have shown that the presence of the bromo and methoxy groups significantly influences the electron distribution within the molecule, affecting its reactivity and interactions with other molecules (Guzei et al., 2010).

Scientific Research Applications

Antimicrobial Applications

2-(4-Bromo-2-methylphenoxy)acetic acid has been utilized in the synthesis of antimicrobial compounds. For example, its esterification and further reactions have led to the development of compounds with notable antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).

Environmental Analysis

This compound plays a role in environmental science, particularly in the detection and analysis of phenoxy herbicides in water. Techniques like phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis have been employed for sensitive and accurate determination of related phenoxy herbicides in water samples (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Herbicide Research

In herbicide research, studies have been conducted on the adsorption and degradation of phenoxyalkanoic acid herbicides, including 2-(4-Bromo-2-methylphenoxy)acetic acid, in soils. This research is crucial for assessing the potential of these herbicides for groundwater contamination and understanding their environmental impact (Paszko et al., 2016).

Photocatalytic Decomposition

The photocatalytic decomposition of this compound in aqueous suspensions containing TiO2 has been explored. This research is significant in the context of environmental cleanup and pollution control, especially for herbicide residues in water (Topalov et al., 2001).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRFEMOMSGWISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289890
Record name 2-(4-bromo-2-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methylphenoxy)acetic acid

CAS RN

6956-82-7
Record name NSC65090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-bromo-2-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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